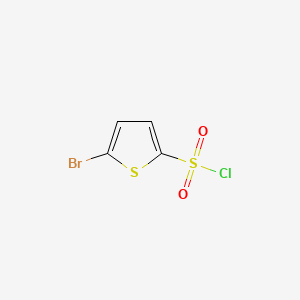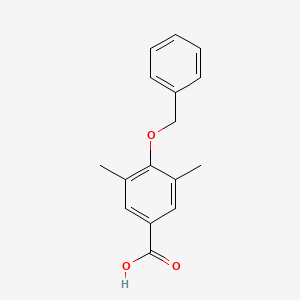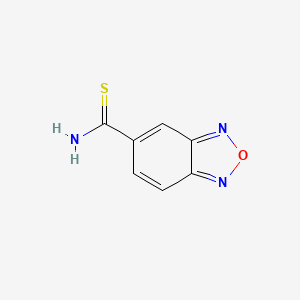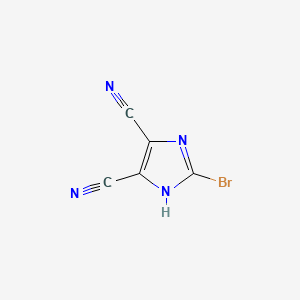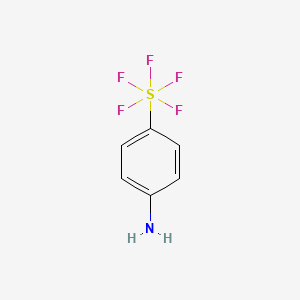
2-Bromo-6-nitro-4-(trifluoromethoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-nitro-4-(trifluoromethoxy)aniline (2-BNTFMA) is an important organic compound that has been used in a variety of scientific research applications. It is a highly reactive compound, and its unique structure makes it an ideal candidate for a wide range of experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis Applications
Efficient Synthesis : An efficient nine-step synthesis method was developed using 4-nitro-2-(trifluoromethyl)aniline as the starting material, which was converted through intermediates including 2-bromo-4-amino-6-trifluoromethylaniline. This process highlights the role of 2-Bromo-6-nitro-4-(trifluoromethoxy)aniline in the synthesis of complex molecules (Wu et al., 2013).
Agrochemical Intermediates : The compound has been utilized in the synthesis of important agrochemical intermediates. An improved synthesis process of 2,6-dibromo-4-trifluoromethoxy aniline, a key agrochemical intermediate, was developed from 4-trifluoromethoxy aniline (Ding Zhi-yuan, 2011).
Spectroscopic Studies : FTIR and FT-Raman spectroscopy were used to study related compounds, providing insights into the influences of bromine, methyl group, and amine group on the geometry and vibrations of the benzene structure (S. Ramalingam et al., 2010).
Vibrational Analysis : Similar compounds have been studied using DFT and experimental FTIR, Raman, and UV-Vis spectroscopies, contributing to understanding the vibrational, structural, and electronic properties (J. Hernández-Paredes et al., 2015).
Catalysis and Reaction Studies
Chemoselective Hydrogenation : FeOx-supported platinum single-atom and pseudo-single-atom catalysts, which involve similar compounds, have shown high activity and chemoselectivity in the hydrogenation of substituted nitroarenes, a process crucial for the production of anilines used in agrochemicals, pharmaceuticals, and dyes (Haisheng Wei et al., 2014).
Organocatalytic Oxidation : Studies on the organocatalytic and environmentally friendly oxidation of substituted anilines have been conducted, highlighting the potential of using such compounds in green chemistry applications (Errika Voutyritsa et al., 2017).
Crystallographic and Molecular Studies
Crystal Structures : The crystal and molecular structures of similar derivatives have been determined, contributing to the understanding of molecular interactions and hydrogen bonding patterns (R. Butcher et al., 1992).
Molecular Structure Investigations : Fourier transform infrared and FT-Raman spectra have been recorded for related compounds to analyze the vibrational assignment and fundamental modes, aiding in understanding the effects of different substituent groups on molecular properties (S. Saravanan et al., 2014).
Safety and Hazards
The compound is considered hazardous. It causes skin irritation and serious eye irritation. It may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing face, hands, and any exposed skin thoroughly after handling. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
It’s suggested that it may have an impact on the respiratory system .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Bromo-6-nitro-4-(trifluoromethoxy)aniline is limited. A related compound, 2-bromo-4-trifluoromethylaniline, has been studied in rats using 19f-nmr spectroscopic and directly coupled hplc-nmr-ms methods .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to store the compound in a dark place, sealed, and at room temperature to maintain its stability . The compound’s action may also be influenced by factors such as pH, temperature, and the presence of other substances in the environment.
Eigenschaften
IUPAC Name |
2-bromo-6-nitro-4-(trifluoromethoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3N2O3/c8-4-1-3(16-7(9,10)11)2-5(6(4)12)13(14)15/h1-2H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPBAKXAGVSSDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)Br)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382199 |
Source


|
| Record name | 2-bromo-6-nitro-4-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886499-21-4 |
Source


|
| Record name | 2-bromo-6-nitro-4-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




